molecular formula C19H16N4O B13868981 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline

Cat. No.: B13868981
M. Wt: 316.4 g/mol
InChI Key: STYFNFWIVSZHHG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methoxyphenyl group and a methylimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxyaniline with anthranilic acid to form a quinazoline intermediate. This intermediate is then reacted with 2-methylimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and imidazoles, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays and studies.

    Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylimidazolyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinazoline
  • 2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinazoline
  • 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)pyrimidine

Uniqueness

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxyphenyl and methylimidazolyl groups can enhance its versatility in various applications compared to similar compounds.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline

InChI

InChI=1S/C19H16N4O/c1-13-20-9-10-23(13)16-5-8-18-15(11-16)12-21-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3

InChI Key

STYFNFWIVSZHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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